2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol typically involves the reaction of 2-aminobenzophenone with 4-chloroaniline under specific conditions. One common method includes the use of molecular iodine as a catalyst, which facilitates the benzylic sp3 C-H bond amination . Another method involves the use of o-iodoxybenzoic acid (IBX) as a mediator in a tandem reaction of o-aminobenzylamine and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of environmentally benign approaches, such as Co(OAc)2·4H2O catalyzed dehydrogenative cyclizations, is also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like IBX.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: IBX, molecular iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Reduced quinazoline compounds.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(quinazolin-4-ylamino)phenol hydrochloride
- 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
- 6-(Quinazolin-4-ylamino)hexanoic acid hydrochloride
Uniqueness
2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chloro and phenylamino groups contribute to its potent antimicrobial and anticancer properties .
Properties
Molecular Formula |
C20H14ClN3O |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[4-(4-chloroanilino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H14ClN3O/c21-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-20(24-19)16-6-2-4-8-18(16)25/h1-12,25H,(H,22,23,24) |
InChI Key |
MTTOHRDKQDVTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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